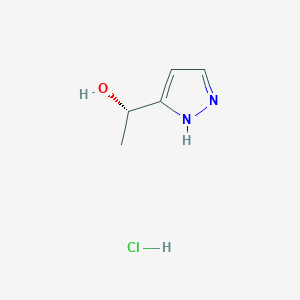
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
Vue d'ensemble
Description
“(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C5H9ClN2O . It has a molecular weight of 148.59 .
Molecular Structure Analysis
The pyrazole ring, which is a part of “(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride”, consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Applications De Recherche Scientifique
Structure-Activity Relationship in SOCE Inhibition
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride and its analogues have been explored for their role in inhibiting store-operated calcium entry (SOCE), which is significant in various physiological processes, including immune response and muscle contraction. A study identified a novel series of pyrazole SKF-96365 analogues as potential SOCE inhibitors, highlighting the compound's promising effect on endoplasmic reticulum (ER) Ca2+ release and SOCE in lymphocyte cell lines. This finding provides a basis for the development of new therapeutic agents targeting calcium signaling pathways (Dago et al., 2018).
Advanced Ligand Design and Coordination Chemistry
The reaction of pyrazole and tetrabromoethane in a superbasic medium has led to the synthesis of new pyrazolyl- and bromo-substituted ethenes. This research has furthered the development of polydentate ligands, which are crucial in coordination chemistry for creating complex structures with potential applications in catalysis and material science. The selective isolation of specific derivatives and their crystal structures offer insights into designing more efficient ligands (Potapov et al., 2011).
Novel Synthesis Routes and Molecular Structures
The exploration of novel synthesis routes for heterocyclic compounds bearing the pyrazolyl group has led to discoveries in molecular architecture and potential pharmacological applications. For instance, the synthesis and characterization of pyrazoline derivatives illustrate the compound's versatility in forming diverse structures with varying biological activities. Such research opens new avenues for drug development and chemical synthesis, emphasizing the compound's role in creating complex molecular systems (Halim et al., 2020).
Catalytic Activities and Chemical Sensing
Research into pyrazole derivatives has also revealed their potential in catalytic activities and as chemical sensors. A study on novel pyrazolo-quinoline compounds demonstrated their efficacy as reversible colorimetric and fluorescent probes for selective detection of Zn2+ ions. This finding is crucial for environmental monitoring, biomedical research, and the development of new diagnostic tools. The compound's selective sensing abilities highlight its utility in detecting metal ions in various settings (Kasirajan et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGRESVJBNTQL-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride | |
CAS RN |
1807941-76-9 | |
| Record name | (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)


![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)

![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)

![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)

![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
